Reduced Basicity (pKa) vs. Non-Fluorinated and Alkyl-Substituted Analogs
The predicted pKa of 4,4-difluoro-1-(prop-2-yn-1-yl)piperidine is 3.86±0.10, representing a substantial decrease in basicity compared to non-fluorinated 1-propargylpiperidine (pKa ≈ 8.59) [1]. Even among gem-difluoro piperidines, the N-propargyl derivative exhibits lower basicity than N-alkyl analogs such as 4,4-difluoro-1-methylpiperidine (pKa 5.67±0.10) and 4,4-difluoro-1-propylpiperidine (pKa 6.04±0.10) . This reduced basicity can minimize off-target interactions with hERG channels and influence tissue distribution and oral bioavailability [2].
| Evidence Dimension | pKa (basicity) |
|---|---|
| Target Compound Data | 3.86±0.10 (predicted) |
| Comparator Or Baseline | 1-Propargylpiperidine: 8.59 (experimental); 4,4-Difluoro-1-methylpiperidine: 5.67±0.10 (predicted); 4,4-Difluoro-1-propylpiperidine: 6.04±0.10 (predicted) |
| Quantified Difference | ΔpKa = 4.73 vs. 1-propargylpiperidine; ΔpKa = 1.81 vs. 4,4-difluoro-1-methylpiperidine; ΔpKa = 2.18 vs. 4,4-difluoro-1-propylpiperidine |
| Conditions | Predicted values from ChemicalBook and ChemBK databases; experimental value for 1-propargylpiperidine from Hansch & Leo (1985) |
Why This Matters
Lower pKa reduces risk of hERG‑mediated cardiotoxicity and alters pH‑dependent cellular permeability, critical for lead optimization.
- [1] Hansch, C.; Leo, A. J. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. (pKa of 1-propargylpiperidine cited via DrugBank). View Source
- [2] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Core.ac.uk. (accessed 2026-04-14). View Source
